

A Comparative Analysis of E-3030 Free Acid and Fenofibrate for Dyslipidemia

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Compound of Interest

Compound Name: *E-3030 free acid*

Cat. No.: *B1671013*

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This guide provides a detailed comparison of **E-3030 free acid** and Fenofibrate, two peroxisome proliferator-activated receptor alpha (PPAR α) agonists investigated for the management of dyslipidemia. While Fenofibrate is a widely prescribed lipid-lowering agent, public information on **E-3030 free acid** is limited, suggesting it may be an earlier-stage investigational compound. This comparison is based on available data, focusing on their mechanisms of action, effects on lipid profiles, and the underlying signaling pathways.

Mechanism of Action: Targeting PPAR α

Both **E-3030 free acid** and Fenofibrate function by activating the peroxisome proliferator-activated receptor alpha (PPAR α), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.

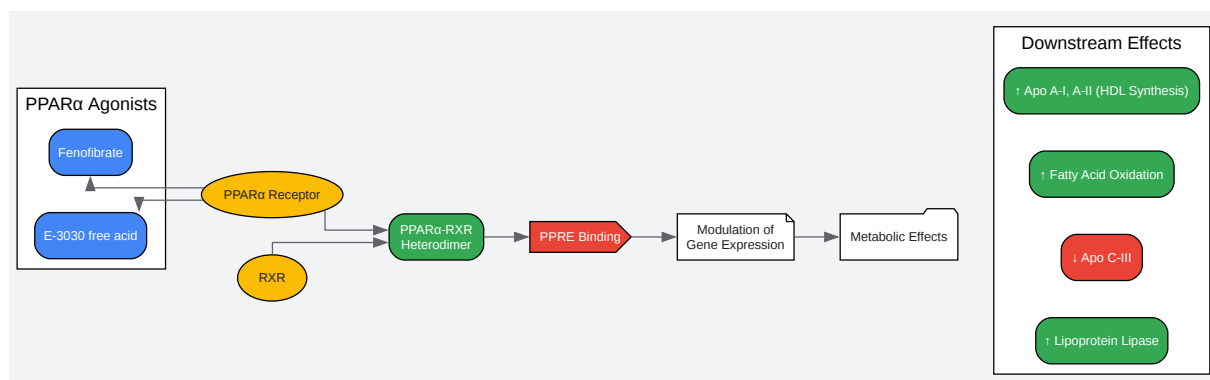
Fenofibrate, a third-generation fibric acid derivative, is a prodrug that is converted to its active form, fenofibric acid, in the body.^[1] Fenofibric acid then binds to and activates PPAR α . This activation leads to the modulation of various genes involved in lipid metabolism, resulting in:

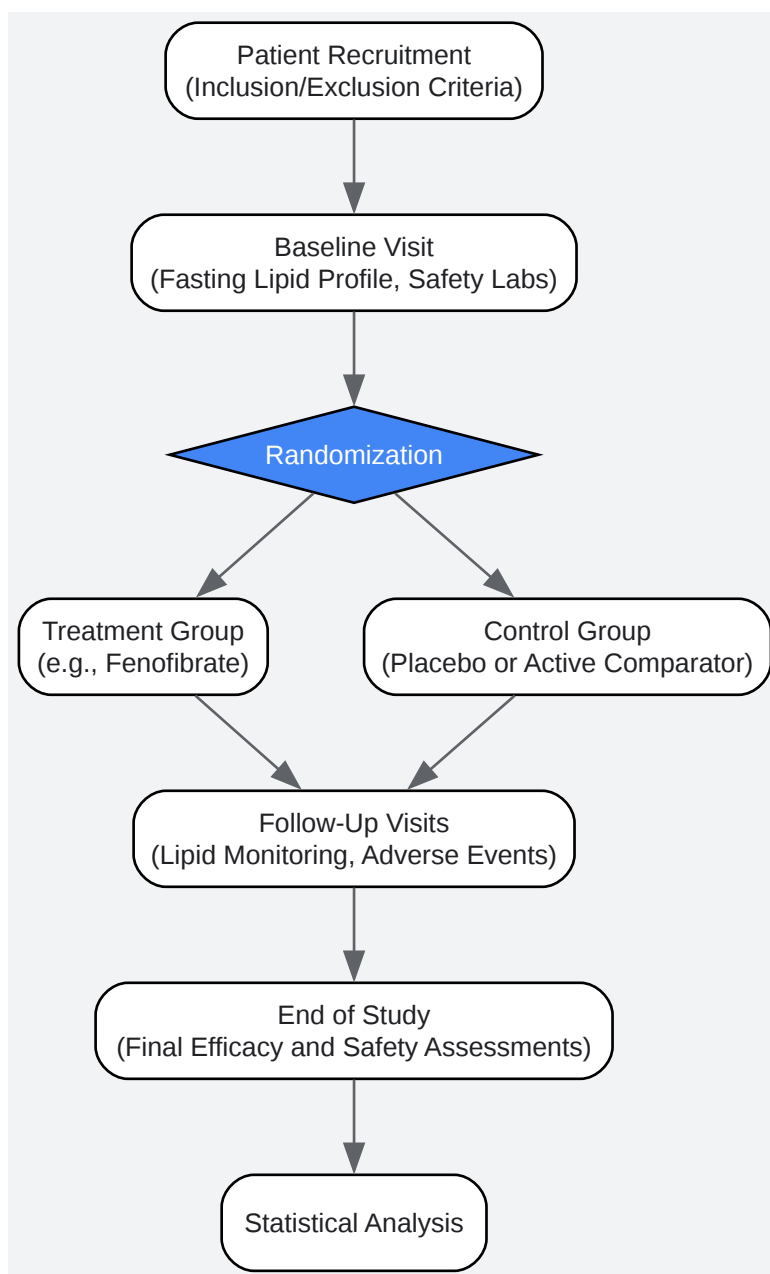
- Increased lipolysis and elimination of triglyceride-rich particles from plasma.^[2]
- Activation of lipoprotein lipase and reduction of apolipoprotein C-III, an inhibitor of lipoprotein lipase.^{[2][3]}

- Increased synthesis of apolipoproteins A-I and A-II, leading to higher levels of high-density lipoprotein (HDL) cholesterol.[4]

E-3030 free acid is also a PPAR α agonist.[3] Its mechanism for lowering triglycerides and non-high-density lipoprotein (non-HDL) cholesterol is attributed to a combination of reducing apolipoprotein C-III and elevating lipoprotein lipase, which ultimately enhances lipolysis.[3]

The activation of PPAR α by these ligands initiates a signaling cascade that alters gene expression, leading to the observed effects on lipid metabolism.





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